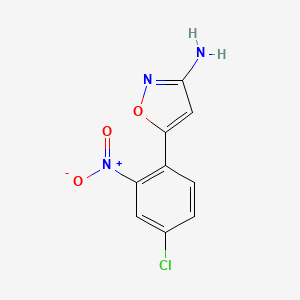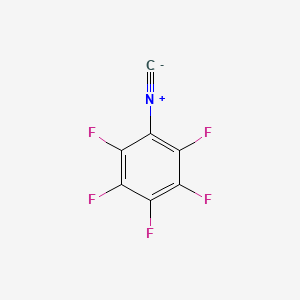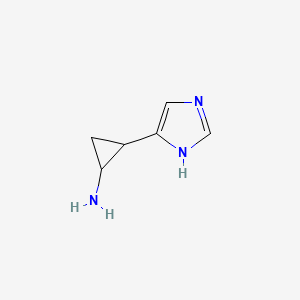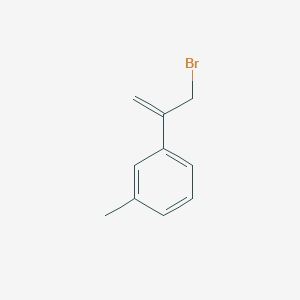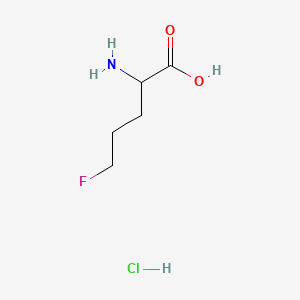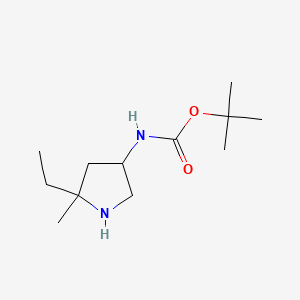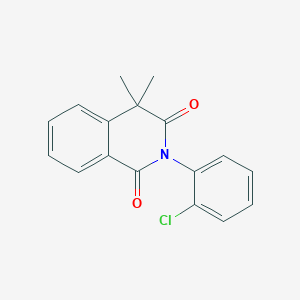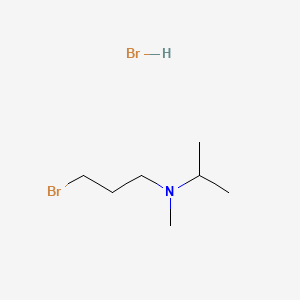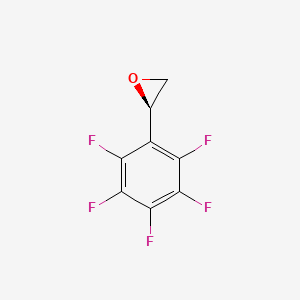
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is a chiral epoxide compound characterized by the presence of five fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2,3,4,5,6-pentafluorostyrene oxide typically involves the epoxidation of 2,3,4,5,6-pentafluorostyrene. One common method employs chiral iron “twin coronet” porphyrin as a catalyst in the presence of iodosylbenzene in dichloromethane at 0°C. This reaction yields the desired epoxide with high enantioselectivity and moderate isolated yields .
Industrial Production Methods
While specific industrial production methods for ®-(+)-2,3,4,5,6-pentafluorostyrene oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2,3,4,5,6-pentafluorostyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the epoxide group to other functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
®-(+)-2,3,4,5,6-pentafluorostyrene oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein interactions.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which ®-(+)-2,3,4,5,6-pentafluorostyrene oxide exerts its effects involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows the compound to modify enzyme activity and protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Styrene Oxide: A simpler analog without the fluorine atoms.
2,3,4,5,6-Pentafluorostyrene: The precursor to the epoxide, lacking the epoxide group.
Fluorinated Epoxides: Other epoxides with varying degrees of fluorination.
Uniqueness
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is unique due to the combination of its chiral epoxide group and the presence of five fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H3F5O |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(2S)-2-(2,3,4,5,6-pentafluorophenyl)oxirane |
InChI |
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m1/s1 |
InChI Key |
ZUZPTXICNGFRDG-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


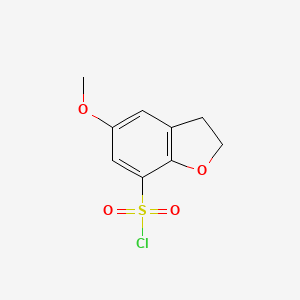
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
